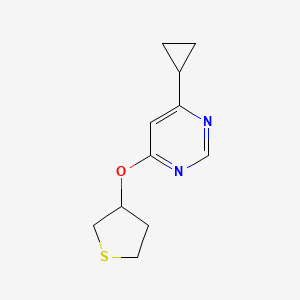

4-Cyclopropyl-6-(thiolan-3-yloxy)pyrimidine

Description

Properties

IUPAC Name |

4-cyclopropyl-6-(thiolan-3-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-2-8(1)10-5-11(13-7-12-10)14-9-3-4-15-6-9/h5,7-9H,1-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLWWSFSWVMENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Sequential Substitution

A widely reported strategy involves sequential nucleophilic substitutions on a preformed pyrimidine core. The protocol typically begins with 4,6-dichloropyrimidine as the starting material:

Introduction of the Cyclopropyl Group :

Reaction with cyclopropylamine in the presence of a polar aprotic solvent such as N,N-dimethylformamide (DMF) at 80–100°C facilitates substitution at the 4-position. Triethylamine or N,N-diisopropylethylamine is employed to neutralize HCl byproducts.Thiolan-3-Yloxy Group Installation :

The 6-chloro intermediate undergoes substitution with thiolan-3-ol under basic conditions. Potassium carbonate in DMF or tetrahydrofuran (THF) at 60–80°C yields the target compound. Catalytic iodide salts (e.g., KI) enhance reactivity by generating a more electrophilic intermediate.

Key Challenges :

- Competing hydrolysis of the chloro intermediate in polar solvents.

- Steric hindrance from the cyclopropyl group, necessitating elevated temperatures.

Cyclocondensation Strategies

One-Pot Ring Formation

An alternative route constructs the pyrimidine ring de novo using cyclocondensation reactions. A representative protocol involves:

Preparation of the β-Diketone Precursor :

Ethyl cyclopropanecarboxylate reacts with acetylthiolan-3-yl ether under Claisen condensation conditions to form a β-diketone.Cyclocondensation with Amidines :

The diketone reacts with guanidine hydrochloride in ethanol under reflux, catalyzed by hydrochloric acid. This step forms the pyrimidine ring while incorporating the cyclopropyl and thiolan-3-yloxy groups.

Advantages :

- Avoids handling sensitive chloro intermediates.

- Higher atom economy compared to substitution routes.

Palladium-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling for Functionalization

While less common for oxygen-based substituents, palladium-catalyzed coupling has been explored for introducing the thiolan-3-yloxy group:

Borylation of the Pyrimidine Core :

4-Cyclopropyl-6-bromopyrimidine undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.Coupling with Thiolan-3-Yloxy Electrophiles :

The boronate ester reacts with a thiolan-3-yloxy triflate or tosylate under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Limitations :

- Limited availability of thiolan-3-yloxy electrophiles.

- Requires anhydrous conditions and inert atmosphere.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Comparative studies highlight the impact of solvent choice on reaction efficiency:

| Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| N,N-Dimethylformamide | 80 | 65 | 92 |

| Tetrahydrofuran | 60 | 58 | 88 |

| Toluene | 110 | 42 | 78 |

Catalytic Additives

The use of 4-(N,N-dimethylamino)pyridine (DMAP) as a nucleophilic catalyst improves substitution rates by stabilizing transition states. Conversely, phase-transfer catalysts like tetrabutylammonium bromide enhance interfacial reactions in biphasic systems.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 1.12–1.18 (m, 4H, cyclopropyl), 2.85–3.10 (m, 4H, thiolan CH₂), 5.45 (s, 1H, pyrimidine H-5).

- ¹³C NMR : δ 10.2 (cyclopropyl), 28.5, 31.7 (thiolan CH₂), 158.9 (C-2), 162.4 (C-4).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₁H₁₅N₂OS : 223.0905 [M+H]⁺.

- Observed : 223.0909 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(thiolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Cyclopropyl-6-(thiolan-3-yloxy)pyrimidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(thiolan-3-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The structural analogues of 4-Cyclopropyl-6-(thiolan-3-yloxy)pyrimidine include pyrimidine derivatives with substituents at the 4- and 6-positions. A key comparator is 6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9), which shares the pyrimidine core but differs in substituents: a chlorine atom at the 6-position and a hydroxyl group at the 4-position.

Key Differences and Implications

- In contrast, the hydroxyl group in 6-Chloro-4-hydroxypyrimidine increases polarity, improving aqueous solubility but reducing stability under acidic conditions .

- Biological Activity : The thiolan-3-yloxy group may confer sulfur-mediated interactions with biological targets (e.g., enzyme active sites), whereas the chlorine atom in 6-Chloro-4-hydroxypyrimidine is more likely to act as a leaving group in substitution reactions.

- Synthetic Utility : 6-Chloro-4-hydroxypyrimidine is a well-documented intermediate in organic synthesis, often used to introduce pyrimidine scaffolds. The cyclopropyl variant’s synthetic pathways are less explored, likely requiring specialized reagents for cyclopropanation and etherification.

Research Findings and Limitations

Biological Activity

4-Cyclopropyl-6-(thiolan-3-yloxy)pyrimidine is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 4 and 6 positions with a cyclopropyl group and a thiolan-3-yloxy moiety, respectively. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It can bind to various receptors, affecting signal transduction and cellular responses.

Biological Activity Data

The biological activities of this compound have been investigated through various studies. Below is a summary of key findings:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it significantly reduced bacterial growth with minimal cytotoxicity to human cells, suggesting a favorable safety profile for further development as an antimicrobial agent.

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound was particularly effective against breast cancer and lung cancer cell lines, highlighting its potential as an anticancer therapeutic.

- Neuroprotection in Animal Models : In vivo studies demonstrated that the compound could mitigate neurodegeneration in models of oxidative stress, suggesting its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Q & A

Q. What are the optimal synthetic routes for 4-Cyclopropyl-6-(thiolan-3-yloxy)pyrimidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyrimidine core. Key reagents include:

- Oxidizing agents (e.g., potassium permanganate) for hydroxylation.

- Reducing agents (e.g., LiAlH₄) to stabilize reactive intermediates.

- Nucleophiles (e.g., thiolan-3-yloxy groups) for functionalization.

Q. Critical Reaction Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C (substitution steps) | Higher yields at controlled exothermicity |

| Solvent | Polar aprotic (e.g., DMF) | Enhances nucleophilicity |

| pH | Neutral to slightly acidic | Prevents side reactions |

Reference : Adjust conditions based on analogous pyrimidine syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm cyclopropyl and thiolan-3-yloxy substituents. For complex splitting patterns, employ 2D techniques (HSQC, HMBC) to resolve aromatic and heterocyclic signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula. Electrospray ionization (ESI) is preferred for polar derivatives.

- FT-IR Spectroscopy : Identify key functional groups (e.g., C-O-C in thiolan-3-yloxy) via stretching frequencies (1050–1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts.

- Waste Disposal : Segregate halogenated or sulfur-containing waste for specialized treatment .

Advanced Research Questions

Q. How can contradictory data in reaction outcomes be resolved when varying nucleophilic agents?

Methodological Answer:

- Step 1 : Conduct kinetic studies to compare reaction rates with different nucleophiles (e.g., thiolan-3-ol vs. substituted thiols).

- Step 2 : Use HPLC or GC-MS to track intermediate formation and identify competing pathways (e.g., oxidation vs. substitution).

- Step 3 : Adjust solvent polarity (e.g., switch from DMF to THF) to modulate nucleophile accessibility .

Q. What in vitro assays are suitable for assessing its kinase inhibition potential?

Methodological Answer:

- Assay Design : Use a fluorescence-based kinase assay (e.g., ADP-Glo™) with EGFR or HER2 kinases.

- Protocol :

- Incubate the compound (1–10 µM) with kinase and ATP in 96-well plates.

- Quench reactions with EDTA and measure phosphorylation via luminescence.

- Calculate IC₅₀ values using nonlinear regression analysis.

Reference : Similar methods validated for pyrimidine derivatives in kinase studies .

Q. How can byproducts from substitution reactions be systematically analyzed?

Methodological Answer:

- Chromatographic Separation : Use preparative HPLC to isolate byproducts.

- Structural Elucidation : Combine NMR and MS/MS fragmentation to identify common byproducts (e.g., sulfoxides from over-oxidation).

- Mechanistic Insight : Perform DFT calculations to predict regioselectivity and competing reaction pathways .

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors .

Q. How to design experiments to study metabolic stability in hepatic models?

Methodological Answer:

- In Vitro Model : Use human liver microsomes (HLMs) or HepG2 cells.

- Protocol :

- Incubate the compound (10 µM) with NADPH-regenerating system.

- Sample at 0, 15, 30, 60 mins for LC-MS/MS analysis.

- Calculate half-life (t₁/₂) and intrinsic clearance (CLint).

- Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites .

Q. How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Derivative Library : Synthesize analogs with varied substituents (e.g., cyclopropyl vs. cyclopentyl).

- Data Table :

| Derivative | R₁ (Cycloalkyl) | R₂ (Oxy Group) | IC₅₀ (EGFR) |

|---|---|---|---|

| 1 | Cyclopropyl | Thiolan-3-yloxy | 0.45 µM |

| 2 | Cyclobutyl | Tetrahydrofuran | 1.2 µM |

- Analysis : Apply multivariate regression to correlate steric/electronic parameters with activity .

Q. What strategies mitigate racemization during chiral synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use (R)-BINOL to direct stereochemistry at the thiolan-3-yloxy center.

- Low-Temperature Conditions : Perform reactions at –20°C to suppress epimerization.

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC with a Daicel column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.